Mometasone

Description

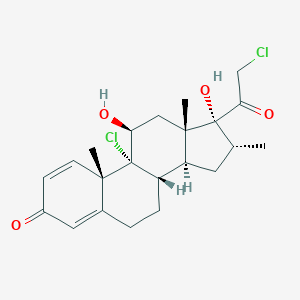

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIIKPVHVRXHRI-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872412 | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble., 5.23e-03 g/L | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105102-22-5 | |

| Record name | Mometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-220 °C, 218 - 220 °C | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glucocorticoid receptor binding affinity of Mometasone

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Mometasone

Introduction

This compound furoate (MF) is a potent synthetic glucocorticoid utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders.[1] Its therapeutic efficacy is intrinsically linked to its high binding affinity for the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in modulating the inflammatory response.[2][3] This technical guide provides a comprehensive overview of the glucocorticoid receptor binding affinity of this compound, intended for researchers, scientists, and professionals in drug development. The document details quantitative binding data, experimental methodologies for its determination, and the associated molecular signaling pathways.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a glucocorticoid for its receptor is a primary determinant of its potency. This compound furoate is distinguished by its exceptionally high affinity for the human glucocorticoid receptor, surpassing that of many other corticosteroids, including the reference glucocorticoid, dexamethasone (B1670325).[4][5]

Relative Binding Affinity Data

The relative binding affinity (RBA) of this compound furoate and other corticosteroids is typically determined through competitive binding assays, with dexamethasone serving as the standard reference (RBA = 100). This compound furoate consistently demonstrates one of the highest reported RBAs among clinically used glucocorticoids.[6]

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Reference(s) |

| This compound Furoate (MF) | 2244 ± 142 | [6][7] |

| This compound Furoate (MF) | ~2200 | [1][8] |

| Fluticasone (B1203827) Furoate (FF) | 2989 ± 135 | [6] |

| Fluticasone Propionate (FP) | 1775 ± 130 | [6] |

| Fluticasone Propionate (FP) | ~1800 | [1][8] |

| Budesonide (BUD) | 855 | [6] |

| Triamcinolone Acetonide (TA) | Lower than MF, FP, and BUD | [4] |

Binding Affinity of this compound Metabolites

The metabolites of this compound furoate also retain significant, albeit lower, affinity for the glucocorticoid receptor. This contributes to the overall pharmacological profile of the drug.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Reference(s) |

| 6β-hydroxy this compound Furoate | 206 ± 15 | [1][9] |

| 9,11-epoxy this compound Furoate | 220 ± 22 | [1][9] |

| This compound (hydrolyzed ester) | ~800 | [1] |

Experimental Protocols for Determining Binding Affinity

The quantification of glucocorticoid receptor binding affinity is predominantly achieved through competitive binding assays. These assays measure the ability of an unlabeled steroid, such as this compound furoate, to compete with a labeled ligand for binding to the GR.

Radioligand Binding Assay

This classic method relies on the use of a radiolabeled glucocorticoid to quantify receptor binding.

Principle: Unlabeled test compounds compete with a constant amount of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for a limited number of glucocorticoid receptors in a cytosolic preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the relative binding affinity can be calculated.

Detailed Methodology:

-

Receptor Preparation: Cytosolic fractions containing the glucocorticoid receptor are prepared from appropriate tissues (e.g., human lung, rat skin) or cultured cells.[10][11]

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor steroid (e.g., this compound furoate).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by adsorption of the unbound ligand to dextran-coated charcoal, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, which represents the receptor-bound ligand, is measured using liquid scintillation counting.[12]

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve and used to calculate the RBA relative to a standard (dexamethasone).

Fluorescence Polarization (FP) Competition Assay

This is a non-radioactive, homogeneous assay format that has gained popularity for its simplicity and high-throughput capabilities.

Principle: The assay uses a small fluorescently labeled glucocorticoid ligand (fluoromone).[13] When the fluoromone is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger glucocorticoid receptor, its rotation slows significantly, leading to a high fluorescence polarization value. A test compound that competes for the binding site will displace the fluoromone, causing a decrease in polarization.[13]

Detailed Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing the human glucocorticoid receptor protein, a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red), and assay buffer.[13]

-

Competition Reaction: Serial dilutions of the test compound (e.g., this compound furoate) are added to a multi-well plate. The GR/fluoromone mixture is then added to each well.[13]

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[13]

-

Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The shift in polarization values is used to generate a dose-response curve. The IC₅₀ value, representing the concentration of the test compound that results in a half-maximal shift in polarization, is calculated to determine the relative affinity for the GR.[13][14]

Glucocorticoid Receptor Signaling Pathway

The high binding affinity of this compound furoate is the initiating event in a cascade of molecular interactions that ultimately modulate gene expression and suppress inflammation.

-

Cellular Entry and Receptor Binding: As a lipophilic molecule, this compound furoate readily diffuses across the cell membrane into the cytoplasm.[15] There, it binds to the ligand-binding domain of the glucocorticoid receptor, which exists in an inactive state within a multiprotein complex that includes heat shock protein 90 (hsp90).[16][17]

-

Receptor Activation and Nuclear Translocation: The binding of this compound furoate induces a conformational change in the GR, causing the dissociation of hsp90 and other chaperone proteins.[5][17] This unmasks the nuclear localization signals on the GR.

-

Dimerization and DNA Binding: The activated ligand-receptor complex then translocates into the nucleus.[5][15] Inside the nucleus, GR molecules typically form homodimers, which then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[15][16]

-

Modulation of Gene Transcription:

-

Transactivation: The GR dimer can recruit coactivator proteins to the GRE, leading to an increase in the transcription of genes that encode anti-inflammatory proteins. A key example is the upregulation of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[16]

-

Transrepression: The activated GR monomer can also suppress inflammation by physically interacting with and inhibiting other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5][17] This prevents the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[16]

-

Conclusion

This compound furoate's high binding affinity for the glucocorticoid receptor is a cornerstone of its potent anti-inflammatory activity. This affinity, which is significantly greater than that of many other corticosteroids, ensures efficient receptor engagement and subsequent modulation of gene expression.[4][8] The robust and well-characterized experimental protocols, such as radioligand and fluorescence polarization assays, provide reliable means to quantify this critical pharmacological parameter. A thorough understanding of this compound's receptor binding characteristics and the downstream signaling events is essential for the rational design and development of advanced glucocorticoid therapies.

References

- 1. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human receptor kinetics, tissue binding affinity, and stability of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding affinities of this compound furoate and related compounds including its metabolites for the glucocorticoid receptor of rat skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of this compound Furoate? [synapse.patsnap.com]

- 17. publications.ersnet.org [publications.ersnet.org]

Mometasone's Impact on Pro-Inflammatory Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mometasone furoate, a potent synthetic glucocorticoid, exerts significant anti-inflammatory effects primarily through the modulation of pro-inflammatory cytokine expression. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its influence on key inflammatory signaling pathways and the resultant downregulation of cytokine production. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for assessing these effects are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.

Introduction

Chronic inflammatory and allergic diseases are often characterized by the overexpression of pro-inflammatory cytokines. These signaling molecules, including interleukins (IL) and tumor necrosis factor-alpha (TNF-α), play a central role in the initiation and propagation of the inflammatory cascade. Glucocorticoids, such as this compound furoate, are a cornerstone in the treatment of these conditions due to their broad and effective anti-inflammatory properties. This compound's mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes. This process leads to the suppression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] This guide delves into the specifics of this inhibitory action, providing researchers with a comprehensive resource on this compound's effect on pro-inflammatory cytokine expression.

Molecular Mechanism of Action

This compound furoate's anti-inflammatory effects are primarily mediated through its interaction with the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus and influences gene expression through two main mechanisms: transactivation and transrepression.

-

Transactivation: The this compound-GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: More central to its anti-inflammatory role, the this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, often occurring through direct protein-protein interactions, prevents these factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including those for various cytokines.

The primary signaling pathways inhibited by this compound are the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are critical for the production of a wide range of pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound, through the activated GR, can interfere with this pathway in several ways:

-

Increased IκBα expression: The GR can upregulate the transcription of the gene encoding IκBα, leading to increased levels of this inhibitory protein and consequently, enhanced sequestration of NF-κB in the cytoplasm.

-

Direct interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in the inflammatory process, leading to the activation of transcription factors like AP-1. This compound can influence this pathway, although the mechanisms are less direct than its effects on NF-κB. The activated GR can induce the expression of dual-specificity phosphatases, such as MAPK phosphatase-1 (MKP-1), which inactivate key MAPK enzymes like p38 and JNK, thereby reducing the inflammatory response.

Quantitative Data on Cytokine Inhibition

The inhibitory effect of this compound on pro-inflammatory cytokine production has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro IC50 Values for this compound Furoate

| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |

| IL-1 | Murine Peritoneal Macrophages | LPS | 0.05 | [1] |

| IL-6 | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | 0.15 | [1] |

| TNF-α | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | 0.25 | [1] |

Table 2: Dose-Dependent Inhibition of Cytokine Secretion by this compound Furoate

| Cytokine | Cell Type | This compound Conc. | % Inhibition | Reference |

| IL-6 | Human Nasal Mucosa Epithelial Cells | 10⁻⁹ M | 32% | [3] |

| IL-6 | Human Nasal Mucosa Epithelial Cells | 10⁻⁷ M | 68% | [3] |

| TNF-α | Human Nasal Mucosa Epithelial Cells | 10⁻⁸ M | Effective suppression | [4] |

| IFN-γ | Human Nasal Mucosa Epithelial Cells | 10⁻⁸ M | Effective suppression | [4] |

| IL-8 | Human Nasal Mucosa Epithelial Cells | 10⁻⁸ M | Effective suppression | [4] |

Table 3: In Vivo Effects of Intranasal this compound Furoate on IL-6 Levels

| Parameter | Pre-treatment (pg/mL) | Post-treatment (pg/mL) | p-value | Reference |

| Serum IL-6 | 71.05 ± 12.66 | 54.46 ± 14.19 | <0.05 | [5] |

| Adenoid Surface IL-6 | 78.09 ± 12.28 | 62.46 ± 14.51 | <0.05 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on pro-inflammatory cytokine expression.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human nasal epithelial cells, or murine macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

This compound Treatment: this compound furoate is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours) before stimulation.

-

Inflammatory Stimulation: To induce pro-inflammatory cytokine production, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β) for a defined duration (e.g., 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method to quantify the concentration of secreted cytokines in cell culture supernatants or biological fluids.

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added.

-

Signal Generation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

qPCR is used to measure the relative levels of cytokine mRNA, providing insights into the transcriptional regulation by this compound.

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the target cytokine gene (e.g., IL-6) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence intensity at each cycle of amplification.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the control.

Western Blotting for NF-κB Pathway Analysis

Western blotting is employed to detect changes in the protein levels and activation state of components of the NF-κB signaling pathway.

-

Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated from treated and control cells using specific lysis buffers.

-

Protein Quantification: The protein concentration of the extracts is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, p65 subunit of NF-κB).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion

This compound furoate is a highly effective anti-inflammatory agent that exerts its therapeutic effects by potently inhibiting the expression of pro-inflammatory cytokines. Its primary mechanism of action involves the glucocorticoid receptor-mediated suppression of key inflammatory signaling pathways, most notably NF-κB and MAPK. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation into the nuanced molecular mechanisms of this compound and the development of novel anti-inflammatory therapies.

References

- 1. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]

Mometasone Furoate: A Deep Dive into its Impact on Eosinophil and Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mometasone furoate, a potent synthetic corticosteroid, is a cornerstone in the management of allergic and inflammatory conditions. Its therapeutic efficacy is largely attributed to its profound anti-inflammatory properties, which include the modulation of key immune cells such as eosinophils and mast cells. This technical guide provides an in-depth analysis of the impact of this compound furoate on eosinophil and mast cell degranulation. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in the study of inflammatory diseases and the development of novel anti-inflammatory therapeutics.

Introduction

Eosinophils and mast cells are pivotal effector cells in the pathogenesis of allergic inflammation, contributing to tissue damage and clinical symptoms through the release of a plethora of pro-inflammatory mediators stored within their granules. This compound furoate, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.[1][2] This process leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, ultimately inhibiting the recruitment and activation of inflammatory cells.[3] This guide focuses specifically on the direct and indirect effects of this compound furoate on the degranulation processes of eosinophils and mast cells, providing a detailed overview of its mechanisms of action.

This compound Furoate's Impact on Eosinophils

This compound furoate has been shown to exert significant inhibitory effects on eosinophil function, including survival, chemotaxis, and the release of their granular contents.

Quantitative Data on Eosinophil Function

The following tables summarize the quantitative effects of this compound furoate on various aspects of eosinophil activity.

Table 1: In Vitro Effects of this compound Furoate on Eosinophil Survival and Cytokine Secretion

| Parameter | Cell Type | Treatment | Concentration | % Inhibition / Effect | Reference |

| Eosinophil Survival (induced by HECM) | Human Peripheral Blood Eosinophils | This compound Furoate | 10-11 M | 56% survival (compared to 100% with HECM alone) | [4][5] |

| Eosinophil Survival (induced by HECM) | Human Peripheral Blood Eosinophils | This compound Furoate + Desloratadine (B1670295) | 10-11 M MF + 10-5 M DL | 73% inhibition of survival (27% survival) | [4][5] |

| IL-6 Secretion (FBS-induced) | Human Nasal Mucosa Epithelial Cells | This compound Furoate | 10-9 M | 32% reduction (68% of control) | [4][5] |

| IL-6 Secretion (FBS-induced) | Human Nasal Mucosa Epithelial Cells | This compound Furoate + Desloratadine | 10-9 M MF + 10-5 M DL | 52% reduction (48% of control) | [4][5] |

| IL-5 Release (SEB-induced) | Human Nasal Polyp Tissue | This compound Furoate | 10-10 M | Not significantly different from control | [6] |

| TNF-α Release (SEB-induced) | Human Nasal Polyp Tissue | This compound Furoate | 10-10 M | Not significantly different from control | [6] |

HECM: Human Epithelial Conditioned Media; FBS: Fetal Bovine Serum; SEB: Staphylococcus aureus enterotoxin B; MF: this compound Furoate; DL: Desloratadine

Table 2: In Vivo Effects of this compound Furoate on Eosinophil Infiltration and Granule Protein Release

| Parameter | Model | Treatment | Dosage | % Reduction / Effect | Reference |

| Eosinophil Infiltration (nasal lavage) | Allergic Rhinitis Patients (allergen challenge) | This compound Furoate Nasal Spray | 200 µg daily for 2 weeks | Significant reduction (P < 0.004) | [7] |

| Eosinophil Cationic Protein (ECP) (nasal lavage) | Allergic Rhinitis Patients (allergen challenge) | This compound Furoate Nasal Spray | 200 µg daily for 2 weeks | Significant reduction (P < 0.001) | [7] |

| Eosinophil Infiltration (bronchoalveolar lavage) | Allergic Mice (ovalbumin challenge) | Inhaled this compound Furoate | 0.5 - 33 µg/kg | Dose-dependent inhibition | [8] |

Experimental Protocols

2.2.1. In Vitro Eosinophil Survival Assay

-

Cell Source: Peripheral blood eosinophils are isolated from consenting donors.

-

Culture Conditions: Epithelial cells from nasal mucosa or polyps are cultured to produce human epithelial conditioned media (HECM).

-

Treatment: Eosinophils are incubated for 4 days with HECM in the presence or absence of varying concentrations of this compound furoate (e.g., 10-11 M to 10-5 M).

-

Assessment of Survival: Eosinophil viability is assessed using the Trypan blue exclusion method. The eosinophil survival index is calculated as: (number of eosinophils recovered × percentage of eosinophil viability) / number of eosinophils delivered on day 0.[4]

2.2.2. In Vivo Allergen Nasal Challenge Model

-

Subjects: Patients with a history of allergic rhinitis.

-

Treatment: Subjects are treated with this compound furoate nasal spray (e.g., 200 µg daily) or placebo for a specified period (e.g., 2 weeks) in a double-blind, randomized, placebo-controlled design.

-

Challenge: An allergen-specific nasal challenge (ASNC) is performed before and after the treatment period.

-

Sample Collection: Nasal lavage is performed at baseline and at various time points (e.g., 6 hours) after the challenge.

-

Analysis: The nasal lavage fluid is analyzed for the number of inflammatory cells (eosinophils and neutrophils) and the concentration of mediators such as Eosinophil Cationic Protein (ECP) and TNF-α using appropriate methods like immunoassays.[7]

This compound Furoate's Impact on Mast Cells

While the inhibitory effects of glucocorticoids on mast cell activation are well-established, direct quantitative data specifically for this compound furoate on mast cell degranulation is less abundant in the readily available literature. However, the general mechanisms of glucocorticoid action provide a strong basis for its inhibitory role. Glucocorticoids can rapidly inhibit IgE-mediated exocytosis and histamine (B1213489) release from mast cells through a nongenomic mechanism involving a reduction in intracellular calcium elevation.[9] Furthermore, they can induce mast cell apoptosis and reduce mast cell numbers in tissues.[1][10]

Experimental Protocols

3.1.1. In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Cell Line: Rat basophilic leukemia cells (RBL-2H3) are commonly used as a model for mucosal mast cells.

-

Sensitization: RBL-2H3 cells are sensitized overnight with anti-DNP (dinitrophenyl) IgE.

-

Treatment: The sensitized cells are pre-incubated with varying concentrations of this compound furoate for a specified time (e.g., 30 minutes).

-

Degranulation Induction: Degranulation is induced by challenging the cells with DNP-human serum albumin (DNP-HSA).

-

Measurement of Degranulation: The release of the granular enzyme β-hexosaminidase into the supernatant is measured using a colorimetric or fluorometric assay. The percentage of degranulation is calculated relative to the total cellular β-hexosaminidase content (obtained by lysing the cells).[11][12]

Signaling Pathways and Mechanisms of Action

This compound furoate's impact on eosinophil and mast cell degranulation is mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway initiated by this compound furoate.

Eosinophil Degranulation and Inhibition by this compound Furoate

Caption: Simplified overview of eosinophil degranulation and its inhibition by this compound furoate.

Mast Cell Degranulation and Inhibition by this compound Furoate

Caption: IgE-mediated mast cell degranulation and points of inhibition by this compound furoate.

Conclusion

This compound furoate demonstrates a robust capacity to inhibit the functions of both eosinophils and mast cells, key players in allergic and inflammatory responses. Its primary mechanism involves the classic genomic pathway of glucocorticoids, leading to the suppression of pro-inflammatory gene expression. This results in reduced eosinophil survival, infiltration, and mediator release. While direct quantitative data on this compound furoate's effect on mast cell degranulation is an area for further research, its established role in reducing intracellular calcium levels suggests a potent inhibitory effect through both genomic and nongenomic pathways. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound furoate and other glucocorticoids in managing inflammatory diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Furoate? [synapse.patsnap.com]

- 4. This compound and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of cytokine release by fluticasone furoate vs. This compound furoate in human nasal tissue ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intranasal this compound furoate reduces late-phase inflammation after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of inhaled this compound furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoids inhibit degranulation of mast cells in allergic asthma via nongenomic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the antigen-induced activation of RBL-2H3 cells by sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Vitro Anti-inflammatory Properties of Mometasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in-vitro anti-inflammatory properties of Mometasone, a potent synthetic corticosteroid. It details the molecular mechanisms of action, summarizes key quantitative data on its inhibitory effects, and provides comprehensive protocols for essential in-vitro assays.

Core Mechanisms of Glucocorticoid Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR).[1] This binding event initiates a signaling cascade that ultimately modulates the expression of a wide array of inflammation-related genes.

Genomic Mechanisms: The primary anti-inflammatory actions of the this compound-GR complex are genomic, occurring within the cell nucleus. These can be broadly categorized into two processes:

-

Transactivation: The activated GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2] This process upregulates the transcription of anti-inflammatory proteins, such as Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: More central to its anti-inflammatory effect, the this compound-GR complex can inhibit the activity of pro-inflammatory transcription factors without directly binding to DNA.[2] It achieves this by physically interacting with factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]

Below is a diagram illustrating the classical genomic signaling pathway of this compound.

Quantitative Analysis of In-Vitro Efficacy

This compound has demonstrated high potency in inhibiting the production of key pro-inflammatory mediators in various in-vitro models. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

Table 1: this compound IC50 Values for Cytokine Inhibition in Murine Cells

The following data summarizes the potent inhibitory effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated murine cell lines.[3][4][5]

| Cytokine | Cell Type | Stimulus | IC50 (nM) | Reference |

| IL-1 | Peritoneal Macrophages (BALB/c) | LPS | 0.05 | [3][4][5] |

| IL-6 | WEHI-265.1 (Myelomonocytic Leukemia) | LPS | 0.15 | [3][4][5] |

| TNF-α | WEHI-265.1 (Myelomonocytic Leukemia) | LPS | 0.25 | [3][4][5] |

Table 2: this compound Inhibition of Inflammatory Mediators in Human Cells

Studies using human nasal epithelial cells have also confirmed the anti-inflammatory effects of this compound, showing significant inhibition of cytokine secretion.

| Mediator | Cell Type | Stimulus | This compound Conc. | % Inhibition (vs. Stimulated Control) | Reference |

| IL-6 | Nasal Polyp Epithelial Cells | 10% FBS | 10⁻⁹ M | ~32% | [6] |

| IL-8 | Nasal Polyp Epithelial Cells | 10% FBS | 10⁻⁹ M | Not specified, but significant inhibition | [6] |

| GM-CSF | Nasal Polyp Epithelial Cells | 10% FBS | 10⁻⁹ M | Not specified, but significant inhibition | [6] |

| TNF-α | NCI-H292 (Airway Epithelial) | PMA (200 nM) | 1-500 ng/mL | Significant, dose-dependent inhibition | [7][8] |

Note: FBS (Fetal Bovine Serum) and PMA (Phorbol 12-myristate 13-acetate) are potent stimulants of inflammatory pathways in these cell types.

Modulation of the NF-κB Signaling Pathway

A primary mechanism for this compound's inhibition of cytokine production is the suppression of the NF-κB pathway. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] The this compound-activated GR complex interferes with this process, primarily by inhibiting the transcriptional activity of NF-κB, thereby preventing the inflammatory response.

The diagram below outlines the canonical NF-κB activation pathway and the point of inhibition by the this compound-GR complex.

Detailed Experimental Protocols

The following section provides detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory properties of this compound.

General Experimental Workflow

A typical workflow for assessing the anti-inflammatory effects of a compound like this compound in an LPS-stimulated macrophage model is outlined below.

Protocol: LPS Stimulation of RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in murine macrophages using LPS.[2][11]

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into appropriate multi-well plates (e.g., 96-well for ELISA, 6-well for Western Blot) at a density that will result in 80-90% confluency on the day of the experiment (e.g., 1-2 x 10⁵ cells/well for a 96-well plate).

-

Incubate the plates overnight to allow for cell adherence.[11]

-

-

Compound Treatment:

-

The next day, carefully remove the culture medium.

-

Add fresh, serum-free or low-serum medium containing the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

-

LPS Stimulation:

-

Add LPS directly to the wells to achieve the final desired concentration (e.g., 10-100 ng/mL).[11]

-

Include control wells: unstimulated (medium only), vehicle + LPS, and this compound only.

-

Incubate for the desired period. For cytokine release, a 24-hour incubation is common.[5] For analysis of early signaling events like NF-κB translocation, shorter time points (e.g., 30-60 minutes) are used.[12]

-

Protocol: Quantification of TNF-α by ELISA

This protocol provides a general procedure for a sandwich ELISA, a common method for quantifying cytokines in culture supernatants.[13][14]

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant TNF-α of known concentrations) and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate. Add TMB substrate solution. A blue color will develop. Incubate until sufficient color has developed (5-20 minutes).

-

Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

-

Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of TNF-α in the unknown samples.

Protocol: Western Blot Analysis of NF-κB p65 Subunit

This protocol is for detecting the nuclear translocation of the NF-κB p65 subunit, a hallmark of its activation.[3][10]

-

Cell Lysis and Nuclear/Cytoplasmic Fractionation:

-

After treatment and stimulation, wash cells with ice-cold PBS and harvest by scraping.

-

Lyse the cells using a hypotonic buffer to swell the cell membrane, followed by the addition of a detergent (e.g., NP-40) to disrupt it.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Lyse the remaining nuclear pellet using a high-salt nuclear extraction buffer to release nuclear proteins.

-

Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[3]

-

Load samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.

-

Visualize the protein bands using an imaging system. The presence of a strong p65 band in the nuclear fraction of stimulated cells (and its reduction by this compound) indicates pathway inhibition. Use loading controls like β-actin (cytoplasmic) and Lamin B1 (nuclear) to ensure equal protein loading.

-

Conclusion

In-vitro studies conclusively demonstrate that this compound is a highly potent anti-inflammatory agent. Its efficacy stems from its ability to activate the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors, most notably NF-κB. This action results in a powerful, dose-dependent inhibition of pro-inflammatory cytokine and mediator production across various cell types relevant to inflammatory diseases. The standardized protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds.

References

- 1. mpbio.com [mpbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]

- 13. cloud-clone.com [cloud-clone.com]

- 14. benchchem.com [benchchem.com]

Mometasone Furoate: A Deep Dive into its Molecular Structure and Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mometasone furoate is a potent synthetic corticosteroid renowned for its significant anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its efficacy is intrinsically linked to its unique molecular structure, which dictates its high affinity for the glucocorticoid receptor (GR) and subsequent modulation of inflammatory signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound furoate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Since the advent of hydrocortisone (B1673445) in the mid-20th century, the therapeutic landscape for inflammatory conditions has been revolutionized by the development of synthetic corticosteroids. Through strategic structural modifications of the foundational steroid nucleus, medicinal chemists have engineered molecules with enhanced potency and improved safety profiles. This compound furoate stands out as a testament to this progress, exhibiting a high therapeutic index that has established it as a first-line treatment for a spectrum of inflammatory dermatoses, allergic rhinitis, and asthma.[1][2][3] This document will explore the intricate relationship between the chemical architecture of this compound furoate and its potent pharmacological activity.

Molecular Structure of this compound Furoate

The chemical structure of this compound furoate is (9α, 21-dichloro-11β, 17α-dihydroxy-16α-methyl-1, 4-pregnadiene-3, 20-dione-17-(2')-furoate).[4] Several key functional groups are critical to its high potency and favorable pharmacokinetic profile.

Key Structural Features:

-

C1-C2 Double Bond: This unsaturation in the A ring of the steroid nucleus flattens the ring, which is believed to enhance binding to the glucocorticoid receptor.

-

9α-Chloro Group: The addition of a chlorine atom at the 9α position significantly increases the glucocorticoid activity of the molecule.

-

16α-Methyl Group: This modification helps to minimize mineralocorticoid activity, thereby reducing the risk of certain side effects.

-

17α-Furoate Ester: The bulky and lipophilic furoate ester at the C17α position is a hallmark of this compound furoate's structure. It plays a crucial role in enhancing its affinity for the glucocorticoid receptor and contributes to its prolonged duration of action.[5][6]

-

21-Chloro Group: Substitution of the hydroxyl group with chlorine at the 21-position further enhances its anti-inflammatory potency.

Structure-Activity Relationship

The exceptional potency of this compound furoate is a direct consequence of its specific structural modifications, which optimize its interaction with the glucocorticoid receptor.

The 17α-furoate ester is particularly significant. It completely fills the ligand-binding pocket of the glucocorticoid receptor, providing additional anchor points for high-affinity binding.[5] This induced-fit interaction stabilizes the receptor-ligand complex, leading to a more sustained downstream signaling cascade.[7] The presence of this furoate group markedly increases the potency of the glucocorticoid.[5]

The 9α- and 21-chloro substitutions also play a pivotal role in enhancing the molecule's anti-inflammatory activity.[2] These electronegative atoms likely alter the electronic distribution of the steroid nucleus, favoring a conformation that is optimal for receptor binding.

Quantitative Analysis of Activity

The potency of this compound furoate has been quantified through various in vitro and in vivo assays. The following tables summarize key data, providing a comparative perspective against other corticosteroids.

Table 1: Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) (RRA = 100) |

| This compound Furoate | ~2100 - 2244[8][9][10] |

| Fluticasone (B1203827) Furoate | ~2989[8] |

| Fluticasone Propionate | ~1775 - 1800[8][10] |

| Budesonide | ~855 - 935[8][9] |

| Triamcinolone Acetonide | ~233[9] |

| Flunisolide | ~190[9] |

Table 2: In Vitro Anti-Inflammatory Potency (IC50 Values)

| Cytokine Inhibited | This compound Furoate IC50 (nM) |

| Interleukin-1 (IL-1) | 0.05[4][11] |

| Interleukin-6 (IL-6) | 0.15[4][11] |

| Tumor Necrosis Factor-alpha (TNF-α) | 0.25[4][11] |

Signaling Pathways

This compound furoate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway.

Caption: this compound furoate's mechanism of action via the glucocorticoid receptor signaling pathway.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

Workflow:

Caption: General workflow for a glucocorticoid receptor competitive binding assay.

Detailed Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable cell line (e.g., human A549 lung carcinoma cells) or use a purified recombinant human GR.

-

Ligand Preparation: A radiolabeled ligand such as [³H]dexamethasone or a fluorescently labeled glucocorticoid is used at a fixed concentration.

-

Competitive Binding: Incubate the receptor preparation with the labeled ligand and varying concentrations of unlabeled this compound furoate in a suitable buffer.

-

Separation: After reaching equilibrium, separate the receptor-bound ligand from the free ligand. This can be achieved by rapid filtration through glass fiber filters or by dextran-coated charcoal adsorption.

-

Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radioligands) or fluorescence polarization (for fluorescent ligands).

-

Data Analysis: The concentration of this compound furoate that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12][13][14]

Vasoconstrictor Assay (VCA)

The VCA is an in vivo method used to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.

Workflow:

Caption: General workflow for a vasoconstrictor assay.

Detailed Methodology:

-

Subject Selection: Healthy volunteers with no skin diseases are enrolled in the study.

-

Application: A small, standardized amount of the this compound furoate formulation is applied to designated sites on the volar aspect of the forearms.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified duration (typically 6 to 16 hours) to enhance penetration.[15]

-

Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching (vasoconstriction) is assessed at predetermined time points.

-

Scoring: The blanching response is scored visually by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching) or measured objectively using a chromameter to quantify changes in skin color.[15]

-

Data Analysis: The potency of the formulation is determined by analyzing the dose-response relationship between the concentration of this compound furoate and the intensity of the blanching response.[16][17]

In Vitro Cytokine Inhibition Assay

This assay measures the ability of this compound furoate to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Workflow:

Caption: General workflow for an in vitro cytokine inhibition assay.

Detailed Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, or a suitable cell line (e.g., murine myelomonocytic leukemia cells WEHI-265.1) is cultured.[4]

-

Treatment: The cells are pre-incubated with various concentrations of this compound furoate for a short period.

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.[4]

-

Incubation: The cell cultures are incubated for a sufficient time (e.g., 24 hours) to allow for cytokine synthesis and secretion.[4]

-

Supernatant Collection: The cell culture supernatants are collected by centrifugation.

-

Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-1, IL-6, TNF-α) in the supernatants are quantified using enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.[4]

-

Data Analysis: The percentage of inhibition of cytokine production at each concentration of this compound furoate is calculated, and the IC50 value is determined.[18][19]

Conclusion

The molecular architecture of this compound furoate is a prime example of rational drug design, where specific structural modifications have culminated in a highly potent and effective anti-inflammatory agent. Its high affinity for the glucocorticoid receptor, driven by the unique 17α-furoate ester and halogen substitutions, translates into a robust inhibition of pro-inflammatory signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the structure-activity relationship of this compound furoate, serving as a valuable resource for the continued development of next-generation anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative safety and efficacy of topical this compound furoate with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative safety and efficacy of topical this compound furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of novel glucocorticoid androstene C-17 furoate esters. - OAK Open Access Archive [oak.novartis.com]

- 7. Induced-fit docking of this compound furoate and further evidence for glucocorticoid receptor 17alpha pocket flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. support.nanotempertech.com [support.nanotempertech.com]

- 15. gmp-compliance.org [gmp-compliance.org]

- 16. remedypublications.com [remedypublications.com]

- 17. karger.com [karger.com]

- 18. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Mometasone Furoate

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound furoate, a potent synthetic corticosteroid. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in the field of drug development.

Discovery and Development

This compound furoate was first patented in 1981 by Schering Corporation and was launched in 1987 under the brand name Elocon®.[1] It is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[2] this compound furoate is widely used in the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis, as well as for managing allergic rhinitis and asthma.[1][2] The chemical structure of this compound furoate is designed to provide a longer duration of action compared to other corticosteroids.[2]

Synthesis of this compound Furoate

The synthesis of this compound furoate has been approached through various routes, often starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione. A significant advancement in its synthesis is the direct esterification of the 17-hydroxy group of this compound with 2-furoyl chloride without the need for protecting the 11-hydroxy group, which was a surprising discovery as prior art suggested this was not feasible.[3]

A common industrial synthesis route involves the following key transformations:

-

Starting Material: 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (also known as 8-DM).[1]

-

Esterification: Reaction with 2-furoyl chloride to introduce the furoate ester at the C17 position.[3][4]

-

Chlorination and Ring Opening: Introduction of chlorine at the C9 and C21 positions and opening of the epoxide ring to form the 9α-chloro-11β-hydroxy structure.[4][5]

One-pot synthesis methods have also been developed to simplify the process, reduce waste, and avoid the isolation of intermediates.[5]

Experimental Protocols

Direct Esterification of this compound

This protocol is adapted from a patented process for the direct esterification of this compound.[3]

Materials:

-

This compound

-

Methylene (B1212753) chloride

-

2-Furoyl chloride

-

Water

-

8N aqueous sodium hydroxide (B78521) solution

Procedure:

-

Suspend 30 g of this compound in 300 ml of methylene chloride and cool the suspension to 0°C to 5°C.

-

Add 57 ml of triethylamine at this temperature.

-

Slowly add 24 ml of 2-Furoyl chloride, maintaining the temperature between 5°C and 10°C.

-

Stir the mixture at 8°C to 12°C until the concentration of this compound is below 0.2% as determined by HPLC.

-

Cool the reaction solution to between -5°C and 5°C and add 120 ml of water with stirring.

-

After stirring for 1 hour at 10°C to 15°C, cool the mixture to between 0°C and 5°C.

-

Separate the lower organic layer. Add 120 ml of water and adjust the pH to between 5 and 6 with approximately 30 ml of 8N aqueous sodium hydroxide solution.

-

After stirring for 2 hours, separate the organic layer and wash it with 120 ml of water.

-

Concentrate the organic solution containing the this compound 17-(2-furoate) by distillation to a volume of 120 ml.

-

Add 120 ml of methanol and concentrate the mixture to 120 ml. Repeat this procedure twice.

-

Slowly cool the reaction mixture to between 20°C and 25°C, then further cool to between 0°C and 5°C and stir for 2 hours.

-

Collect the resulting precipitate by filtration and dry to obtain this compound furoate.

One-Pot Synthesis of this compound Furoate

This protocol describes a one-pot synthesis method starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione (8DM).[5]

Materials:

-

Compound 8DM

-

Organic solvent (e.g., alkyl halide with carbon number < 6)

-

Chlorinated reagent (e.g., sulfonyl chloride reagent)

-

Catalyst (e.g., organic base)

-

Furoyl chloride

-

Acid solution

-

Concentrated hydrochloric acid

-

Glacial acetic acid

Procedure:

-

Step 1: Add compound 8DM to an organic solvent and then add a chlorinated reagent.

-

Step 2: Add a catalyst, then dropwise add furoyl chloride. After the reaction, add an acid solution and combine the chloroalkane layers.

-

Step 3: Add a mixed solution of concentrated hydrochloric acid and glacial acetic acid to the chloroalkane layer. Allow to stand and layer to obtain the target product, this compound furoate.

Quantitative Data from Synthesis and Characterization

| Parameter | Value | Reference |

| Overall Yield (from intermediate 3) | 68% | [4] |

| Overall Yield (from intermediate 6) | 30% | [4] |

| Isolated Yield (crystallization from 6) | 71% | [4] |

| Mass Yield (crude) | 102.2% | [6] |

| Mass Yield (refined) | 93.8% | [6] |

| Purity (refined) | 99.23% | [6] |

| Purity (from one-pot synthesis) | > 99.20% | [7] |

| In vitro Protein Binding | 98% to 99% | [8] |

| Bioavailability (nasal spray) | <1% | [8] |

Mechanism of Action

This compound furoate is a glucocorticoid that exerts its effects by binding to glucocorticoid receptors (GR) located in the cytoplasm of cells.[2][9] This binding event initiates a cascade of molecular events:

-

Receptor Binding: this compound furoate, being lipophilic, diffuses across the cell membrane and binds to the GR.[9][10]

-

Translocation: The this compound furoate-GR complex then translocates into the nucleus.[2][9]

-

Gene Transcription Modulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[9] This interaction modulates the transcription of various genes.

-

Anti-inflammatory Effects:

-

Inhibition of Pro-inflammatory Genes: It downregulates the expression of genes that code for pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[9]

-

Upregulation of Anti-inflammatory Genes: It promotes the synthesis of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]

-

This mechanism ultimately leads to the suppression of the inflammatory response, reduction of itching, and vasoconstriction.[2][11]

Key In Vitro and In Vivo Studies

Numerous clinical trials have demonstrated the efficacy and safety of this compound furoate in various formulations.

-

Allergic Rhinitis: A phase III non-inferiority study compared a new formulation of this compound furoate nasal spray to a control drug (Nasonex®). The study concluded that the new formulation was non-inferior in efficacy and safety for treating persistent allergic rhinitis.[12] The primary endpoint was the percentage of patients with a reduction of at least 0.55 in the nasal index score (NIS) after four weeks.[12]

-

Asthma: Studies have shown that inhaled this compound furoate improves lung function and asthma symptoms.[13] A 12-week study evaluated the efficacy and safety of a combination of this compound furoate and formoterol (B127741) (MF/F) in patients with persistent asthma. The study found that the MF/F combination significantly improved the mean change in FEV1 AUC from baseline compared to this compound furoate alone.[14]

-

Dermatoses: Clinical trials have shown that 0.1% this compound furoate cream and ointment are significantly more effective than vehicle in treating corticosteroid-responsive dermatoses, including atopic dermatitis and psoriasis.[15]

Quantitative Data from Clinical Trials

| Indication | Formulation | Key Finding | Value | Reference |

| Allergic Rhinitis | Nasal Spray | Reduction in Nasal Index Score (NIS) after 4 weeks | ≥ 0.55 | [12] |

| Persistent Asthma | Inhaler (MF/F 400/10 µg) | Mean change in FEV1 AUC (0-12h) from baseline to week 12 | 4.19 L x hour | [14] |

| Persistent Asthma | Inhaler (MF 400 µg) | Mean change in FEV1 AUC (0-12h) from baseline to week 12 | 2.04 L x hour | [14] |

| Eosinophilic Esophagitis | Muco-adhesive polymer film (ESO-101) | Mean reduction in peak eosinophil counts (28 days) | 49 eos/hpf | [16] |

Conclusion

This compound furoate is a well-established synthetic corticosteroid with a proven track record of efficacy and safety in treating a range of inflammatory conditions. Its discovery and the subsequent development of innovative synthesis processes have made it a valuable therapeutic agent. The detailed understanding of its mechanism of action continues to support its application in existing and emerging therapeutic areas. This guide provides core technical information to aid researchers and drug development professionals in their work with this important molecule.

References

- 1. Multi-Gram Scale Synthesis and Characterization of this compound Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Furoate: The Ultimate Guide! | OCTAGONCHEM [octagonchem.com]

- 3. US6177560B1 - Process for the preparation of this compound furoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112110975A - Method for synthesizing this compound furoate by one-pot process - Google Patents [patents.google.com]

- 6. This compound furoate synthesis - chemicalbook [chemicalbook.com]

- 7. CN113512085A - Preparation method of this compound furoate - Google Patents [patents.google.com]

- 8. mims.com:443 [mims.com:443]

- 9. What is the mechanism of this compound Furoate? [synapse.patsnap.com]

- 10. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]